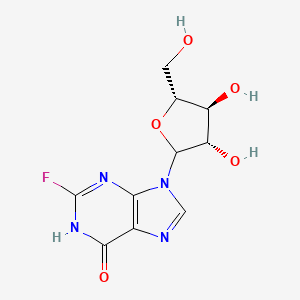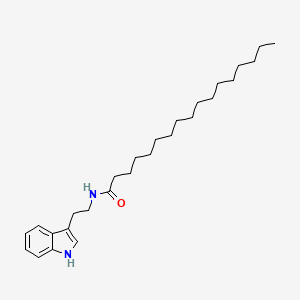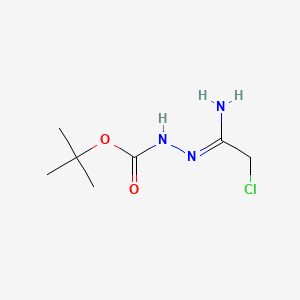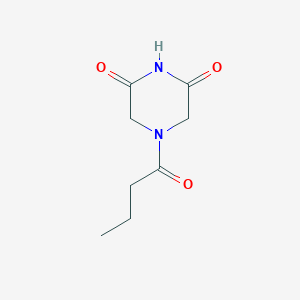
2-Fluoroinosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroinosine is a modified nucleoside analog, structurally similar to inosine but with a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications .
Métodos De Preparación
2-Fluoroinosine can be synthesized from xanthosine, an intermediate in purine metabolism. The synthesis involves a solid-phase method, where xanthosine is fluorinated at the 2’ position. This process can be activated by UV light and utilizes single-stranded DNA or synthetases from calf thymus tissue . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-Fluoroinosine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions, altering the compound’s properties.
Oxidation and Reduction: These reactions can modify the purine base or the ribose sugar, leading to various derivatives.
Hydrolysis: The compound can be hydrolyzed to produce inosine and other by-products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the reaction conditions and the specific reagents used .
Aplicaciones Científicas De Investigación
2-Fluoroinosine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are crucial for studying nucleic acid interactions and mechanisms.
Biology: The compound is employed in the design of antisense oligonucleotides, which can modulate gene expression.
Medicine: this compound has shown potential in cancer treatment by inhibiting protein synthesis and preventing tumor cell growth.
Mecanismo De Acción
2-Fluoroinosine exerts its effects by inhibiting protein synthesis. It blocks the attachment of amino acids to their corresponding transfer RNA molecules, thereby preventing the formation of functional proteins. This inhibition is particularly effective against rapidly dividing cells, such as cancer cells. The compound also dephosphorylates the enzyme RNA polymerase II, further disrupting protein synthesis .
Comparación Con Compuestos Similares
2-Fluoroinosine is unique due to the presence of the fluorine atom at the 2’ position, which enhances its stability and biological activity. Similar compounds include:
Inosine: Lacks the fluorine atom and has different stability and interaction properties.
2-Fluoroadenosine: Another fluorinated nucleoside with distinct biological activities and applications.
2-Fluoro-2’-Deoxyadenosine: Similar in structure but with a deoxyribose sugar instead of ribose, leading to different pharmacological effects.
Propiedades
Fórmula molecular |
C10H11FN4O5 |
|---|---|
Peso molecular |
286.22 g/mol |
Nombre IUPAC |
9-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one |
InChI |
InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6+,9?/m1/s1 |
Clave InChI |
RHLSRGWIGPHHJW-PTSYZVBVSA-N |
SMILES isomérico |
C1=NC2=C(N1C3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)




![4-[(5S,7S,8S,10S,13R,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL]pentanoic acid](/img/structure/B13831979.png)





![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazin-8-amine](/img/structure/B13832014.png)
![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)
